molecular formula C14H23BO2S B12084739 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- CAS No. 2223049-73-6

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-

Cat. No.: B12084739
CAS No.: 2223049-73-6
M. Wt: 266.2 g/mol
InChI Key: GXSNUUAQLIAVER-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure allows for unique reactivity, making this compound valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- typically involves the reaction of pinacol with boronic acid derivatives. One common method is the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often include the use of palladium or copper catalysts to facilitate the formation of the boronate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and temperature control is crucial to prevent decomposition and ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- undergoes various types of chemical reactions, including:

    Hydroboration: This reaction involves the addition of boron and hydrogen across a double or triple bond.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aryl and alkyl boronates, which are valuable intermediates in organic synthesis. These products can be further transformed into various functionalized organic molecules .

Scientific Research Applications

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating the formation of carbon-boron bonds. This reactivity is exploited in various catalytic processes, where the boron atom acts as a Lewis acid to activate substrates and promote chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]- is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the thienyl group enhances its utility in organic synthesis, making it a valuable reagent in the formation of complex organic molecules .

Properties

CAS No.

2223049-73-6

Molecular Formula

C14H23BO2S

Molecular Weight

266.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)thiophen-3-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H23BO2S/c1-10(2)7-12-8-11(9-18-12)15-16-13(3,4)14(5,6)17-15/h8-10H,7H2,1-6H3

InChI Key

GXSNUUAQLIAVER-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC(C)C

Origin of Product

United States

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